2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl-

Description

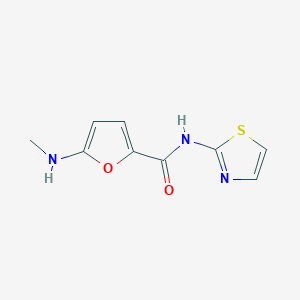

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- is a heterocyclic compound featuring a furan ring substituted with a methylamino group at position 5 and a carboxamide group at position 2, which is linked to a thiazolyl moiety.

Structure

3D Structure

Properties

CAS No. |

826991-22-4 |

|---|---|

Molecular Formula |

C9H9N3O2S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

5-(methylamino)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C9H9N3O2S/c1-10-7-3-2-6(14-7)8(13)12-9-11-4-5-15-9/h2-5,10H,1H3,(H,11,12,13) |

InChI Key |

NEJHUDYRWPXPLZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(O1)C(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- typically involves multiple steps, starting with the preparation of the furan and thiazole rings. These rings are then linked through an amide bond. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Metabolic Differences

The target compound’s structure shares similarities with nitrofuran derivatives but lacks the nitro group, a critical feature in metabolic activation pathways. Key structural analogs and their biological profiles are summarized below:

Key Observations:

Role of Nitro Group: The nitro group in FANFT and related compounds is critical for metabolic activation via prostaglandin endoperoxide synthetase, leading to DNA binding and carcinogenicity .

Amide Substitutions: Formamide (FANFT) vs. acetamide (NFTA) vs. carboxamide (target compound) influence solubility and metabolic stability. For example, FANFT’s formamide group facilitates cooxidation by fatty acid substrates, while NFTA’s acetamide may redirect carcinogenicity to hematopoietic tissues .

Thiazole Modifications: The thiazolyl group in FANFT and the target compound may mediate target organ specificity. FANFT’s thiazole linkage directs bladder carcinogenicity, whereas hydrazide derivatives (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide) induce forestomach tumors .

Carcinogenicity and Organ Specificity

- FANFT: Induces urinary bladder carcinomas in 95% of mice via prostaglandin synthetase-mediated metabolism, forming reactive intermediates that bind nucleic acids .

- NFTA : Causes lymphocytic leukemia, highlighting how acetamide substitution shifts organ specificity from bladder to hematopoietic systems .

- Non-Nitrofuran Analogs: Compounds like Alfuzosin Hydrochloride (a 2-furancarboxamide derivative with a quinazolinyl group) lack carcinogenicity but exhibit pharmacological activity (e.g., alpha-blockade), underscoring the impact of additional substituents .

Metabolic Pathways

- Prostaglandin Synthetase Dependency: FANFT’s metabolism requires fatty acid substrates and is inhibited by aspirin, linking its carcinogenicity to cyclooxygenase activity .

- ANFT Metabolite: 2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT), a FANFT metabolite, binds to DNA via prostaglandin hydroperoxidase, reinforcing the role of nitro-group-derived reactive species .

Research Implications and Gaps

- Therapeutic Potential: Non-nitro 1,3,4-thiadiazole derivatives (e.g., anticonvulsant agents in ) demonstrate that structural analogs can have diverse applications beyond carcinogenicity, warranting exploration of the target compound’s antimicrobial or antitumor properties .

- Metabolic Profiling : Comparative studies on the target compound’s metabolism (e.g., cytochrome P450 vs. prostaglandin pathways) could clarify its safety and biological activity.

Biological Activity

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure features a furan ring and a thiazole moiety, which are known for their roles in biological activity. The presence of the methylamino group enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-furancarboxamide derivatives, particularly those containing thiazole rings. These compounds have demonstrated significant inhibitory effects on various cancer cell lines.

- Mechanism of Action : The compound acts as an inhibitor of key signaling pathways involved in cancer cell proliferation. For instance, it has been shown to inhibit Akt kinases, which play a crucial role in cell survival and growth .

-

Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- Human chronic myeloid leukemia cell line K562

- Prostate cancer cells

- HepG2 (liver cancer)

Table 1: Anticancer Activity of 2-Furancarboxamide Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.0 | Inhibition of Akt signaling |

| Prostate Cancer | 3.2 | Induction of apoptosis |

| HepG2 | 4.5 | Inhibition of GSK3β phosphorylation |

Other Biological Activities

In addition to anticancer properties, compounds similar to 2-furancarboxamide have exhibited various other biological activities:

- Antioxidant Properties : Some derivatives show antioxidant activity by scavenging free radicals, contributing to their potential in treating oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can inhibit bacterial growth, indicating potential use as antimicrobial agents.

Study on Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry demonstrated that certain thiazole-based compounds significantly inhibited the proliferation of prostate cancer cells through the modulation of the Akt pathway . The results indicated that these compounds can induce apoptosis and reduce cell viability effectively.

In Vivo Studies

In vivo studies using xenograft models have shown promising results for compounds similar to 2-furancarboxamide. For example, a derivative demonstrated tumor regression in mouse models when administered at doses that inhibited tumor growth without significant toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.